[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761231
InChI: InChI=1S/C12H17N3O/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12/h4-6,9,13H,3,7-8H2,1-2H3
SMILES:
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine

CAS No.:

Cat. No.: VC15761231

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine -

Specification

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
IUPAC Name N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine
Standard InChI InChI=1S/C12H17N3O/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12/h4-6,9,13H,3,7-8H2,1-2H3
Standard InChI Key CSRZNRHCUZEJDA-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C)CNCC2=CC=CO2

Introduction

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a heterocyclic compound that combines both pyrazole and furan moieties, making it a significant entity in medicinal chemistry and organic synthesis. The pyrazole ring, a five-membered structure with two adjacent nitrogen atoms, is known for its diverse biological activities, while the furan ring, another five-membered structure containing oxygen, contributes to the compound's unique properties.

Synthesis

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves a multi-step process. In industrial settings, similar synthetic routes are adapted for larger-scale production, often utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques such as crystallization or chromatography are employed to achieve high purity of the final product.

Biological Activities and Applications

Research indicates that compounds containing pyrazole and furan moieties often exhibit antimicrobial and anticancer properties. The specific mechanisms of action may involve interaction with various molecular targets, including enzymes and receptors, which could modulate their activity and lead to therapeutic effects.

Biological Activities:

  • Antimicrobial Properties: Potential activity against various microorganisms.

  • Anticancer Properties: Potential to inhibit cancer cell growth.

  • Mechanism of Action: Interaction with enzymes or receptors to modulate metabolic pathways.

Potential Applications

The compound has several notable applications in medicinal chemistry and drug development. Its ability to interact with specific molecular targets makes it a valuable candidate for further research in therapeutic areas such as antimicrobial and anticancer therapies.

Potential Applications Table:

Application AreaDescription
Medicinal ChemistryUsed as an intermediate in organic synthesis due to its unique structure.
Drug DevelopmentPotential therapeutic applications due to its biological activities.
Biological ResearchInvestigated for its interactions with enzymes and receptors.

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